molecular formula C4H3FN2O B3127741 5-Fluoropyrazin-2(1H)-one CAS No. 33870-92-7

5-Fluoropyrazin-2(1H)-one

Cat. No. B3127741
CAS RN: 33870-92-7
M. Wt: 114.08 g/mol
InChI Key: FQODCEGFPWHSGX-UHFFFAOYSA-N
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Description

5-Fluoropyrazin-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a pyrazinone derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Biological Evaluation for Antidepressant Agents

A study focused on the synthesis and biological evaluation of derivatives for potential antidepressant applications. Compounds were tested for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying potent receptor ligands with potential antidepressant and/or anxiolytic applications. This highlights the use of fluorinated derivatives in developing lead compounds for mental health treatments (Zagórska et al., 2016).

Synthesis for Reduced Toxicity Anticancer Prodrugs

Research into 5-Fluorouracil (5-FU) derivatives led to the synthesis of compounds aiming to reduce the toxicity of 5-FU, a common cancer treatment. The effort to find carrier-linked prodrugs with high efficiency and low toxicity underscores the scientific interest in modifying fluoropyrazinone structures to enhance therapeutic profiles while mitigating adverse effects (Xiong Jing, 2010).

Development of Fluorinated Heterocycles in Pharmaceutical Industries

The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes showcases the role of fluorinated compounds in creating pharmaceuticals. This process emphasizes the importance of such compounds in drug development, particularly for producing fluorinated heterocycles with significant biological activities (Wu et al., 2017).

Preparation of 5-Fluoropyrazoles as Building Blocks

The preparation of 5-fluoropyrazoles by direct fluorination represents an advancement in synthesizing functionalized building blocks for medicinal chemistry and agrochemistry. This process not only demonstrates the chemical versatility of fluoropyrazinone derivatives but also their potential application in creating fungicides and other agrichemicals (Levchenko et al., 2018).

Enhancement of Anticancer Efficacy with Nanoparticles

A study on loading 5-FU onto gold nanoparticles to enhance anticancer efficacy against colorectal cancer cells reveals the intersection of nanotechnology with fluoropyrazinone-based drug development. This innovative approach to drug delivery aims to increase the effectiveness of 5-FU while reducing its side effects, demonstrating a novel application of 5-Fluoropyrazin-2(1H)-one derivatives in cancer treatment (Safwat et al., 2016).

Mechanism of Action

Target of Action

The primary target of 5-Fluoropyrazin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent FGFR inhibitory activity .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It’s noted that one of the derivatives of this compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the abnormal activation of the fgfr signaling pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .

properties

IUPAC Name

5-fluoro-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQODCEGFPWHSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60784839
Record name 5-Fluoropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60784839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33870-92-7
Record name 5-Fluoropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60784839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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